molecular formula C10H12N4 B1375203 6-(Piperazin-1-yl)pyridine-2-carbonitrile CAS No. 909413-61-2

6-(Piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1375203
CAS No.: 909413-61-2
M. Wt: 188.23 g/mol
InChI Key: JMWVNEGUTLXDMG-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Uses and Molecular Design

6-(Piperazin-1-yl)pyridine-2-carbonitrile, due to its piperazine core, is significant in the rational design of drugs, exhibiting a wide range of therapeutic uses. Piperazine derivatives, including this compound, are part of various drugs serving as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine-based molecules, including this compound, a valuable building block in drug discovery, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine derivatives have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB). This includes activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds indicates that piperazine, as a vital building block, has been central to the development of potent anti-TB molecules. The structure-activity relationship (SAR) elaborations from these studies assist in understanding how modifications to the piperazine core, such as in this compound, can lead to safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Medicinal Chemistry and Pharmacophore Development

The piperazine core is recognized for its broad spectrum of pharmacological applications. Derivatives of piperazine, like this compound, are integral in the synthesis of derivatives showing potent pharmacophoric activities. The modifications in the piperazine moiety have been associated with high efficacy, potency, and reduced toxicity, marking its significance in the development of new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Role in TB Treatment Development

The development of Macozinone, a piperazine-benzothiazinone, for TB treatment highlights the significance of piperazine derivatives in addressing infectious diseases. Macozinone's progress in clinical studies underscores the potential of piperazine-based compounds, such as this compound, in the formulation of more efficient drug regimens for TB and possibly other infectious diseases (Makarov & Mikušová, 2020).

Properties

IUPAC Name

6-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVNEGUTLXDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909413-61-2
Record name 6-(piperazin-1-yl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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